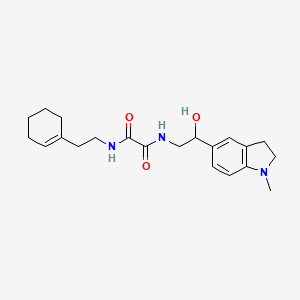

3-cyano-N-(1-(furan-3-yl)propan-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group, the introduction of the cyano group, and the attachment of the furan ring. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and cyano groups are likely to contribute to the compound’s polarity, while the furan ring may influence its shape and reactivity .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the cyano group might be reduced to an amine, or the benzamide group could be hydrolyzed to produce an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Applications De Recherche Scientifique

Antiproliferative Activity

3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide: and its derivatives have been studied for their potential antiproliferative effects. These compounds have shown promising activity against liver carcinoma cell lines, such as HEPG2. The pyridine core, which is present in these compounds, is known to possess a range of pharmacological activities, including anticancer properties . The derivatives 5c and 5d have demonstrated significant antitumor activity with IC50 values of 1.46 and 7.08 µM , respectively, indicating their potential as novel anticancer agents .

Antibacterial Activity

The furan moiety, which is part of the compound’s structure, is recognized for its antibacterial properties. Furan derivatives have been extensively researched for their ability to combat microbial resistance, which is a growing global issue. These compounds have been employed in the development of new antibacterial agents that are effective against both gram-positive and gram-negative bacteria . The inclusion of the furan nucleus in synthetic strategies is a crucial approach in medicinal chemistry for discovering new drugs with distinct mechanisms of action .

Antimicrobial Properties

Apart from antibacterial activity, furan derivatives also exhibit a broad spectrum of antimicrobial properties, including antifungal and antiviral activities. This makes them valuable in the search for new treatments for infections caused by resistant strains of microorganisms .

Anti-Inflammatory and Analgesic Effects

Compounds containing the furan ring have been reported to show anti-inflammatory and analgesic properties. This is attributed to the structural features of the furan ring, which can interact with biological targets involved in the inflammatory response and pain perception .

Antihypertensive Properties

Substituted cyanopyridines, which are related to the compound , have been found to possess antihypertensive properties. This suggests that the compound and its derivatives could be explored for their potential use in managing high blood pressure conditions .

Topoisomerase Inhibitory Activity

Pyridine derivatives, including those related to 3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide , have been studied for their topoisomerase inhibitory activity. This activity is significant because it can lead to cytotoxicity against various human cancer cell lines, marking these compounds as potential anticancer agents .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This might include developing more efficient synthesis methods, investigating its behavior under different conditions, or exploring its potential uses in fields such as medicine or materials science .

Propriétés

IUPAC Name |

3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-11(7-13-5-6-19-10-13)17-15(18)14-4-2-3-12(8-14)9-16/h2-6,8,10-11H,7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHXDSAPTHHFSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2950364.png)

![1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950369.png)

![13-[2-O-(6-Deoxy-beta-D-glucopyranosyl)-3-O-beta-D-glucopyranosyl-beta-D-glucopyranosyloxy]kaura-16-ene-18-oic acid beta-D-glucopyranosyl ester](/img/structure/B2950371.png)

![(1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2950374.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2950376.png)

![1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2950378.png)

![6-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2950382.png)